molecular formula C14H28O B15127981 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol

2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol

Cat. No.: B15127981
M. Wt: 212.37 g/mol
InChI Key: DZCZZJICMFSFFI-UHFFFAOYSA-N
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Description

2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound features a cyclohexane ring substituted with an ethyl group and a methylpentanol chain, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives followed by the introduction of the hydroxyl group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of ethyl and methylpentanol groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of precursors in the presence of metal catalysts such as palladium or platinum. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with specific molecular targets, modulating pathways involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylcyclohexanol: Similar structure but lacks the methylpentanol chain.

    3-Methylpentanol: Similar chain structure but lacks the cyclohexane ring.

    Cyclohexanol: Basic structure without additional substituents.

Uniqueness

2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is unique due to its combination of a cyclohexane ring with an ethyl group and a methylpentanol chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2-(2-ethylcyclohexyl)-3-methylpentan-2-ol

InChI

InChI=1S/C14H28O/c1-5-11(3)14(4,15)13-10-8-7-9-12(13)6-2/h11-13,15H,5-10H2,1-4H3

InChI Key

DZCZZJICMFSFFI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C(C)(C(C)CC)O

Origin of Product

United States

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